N-ethyl-1,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family, characterized by its three nitrogen atoms within a six-membered aromatic ring. This compound has garnered attention due to its diverse applications in chemistry, biology, and medicine. It serves as a building block for synthesizing more complex heterocyclic compounds and exhibits potential biological activities, including antimicrobial and anticancer properties.
The information regarding N-ethyl-1,2,4-triazin-3-amine is derived from various scientific literature and chemical databases that detail its synthesis, properties, and applications in research and industry.
N-ethyl-1,2,4-triazin-3-amine is classified as a heterocyclic compound with significant relevance in medicinal chemistry and materials science. Its structure includes a triazine core, which is known for its stability and reactivity in various chemical processes.
The synthesis of N-ethyl-1,2,4-triazin-3-amine can be achieved through several methods:
The choice of solvents (e.g., dioxane or water), temperatures, and catalysts significantly influences the yield and purity of N-ethyl-1,2,4-triazin-3-amine during synthesis. Continuous flow reactors have been explored for large-scale production to improve efficiency and reduce reaction times.
N-ethyl-1,2,4-triazin-3-amine has the following molecular characteristics:
Property | Data |
---|---|
Molecular Formula | C₅H₈N₄ |
Molecular Weight | 124.14 g/mol |
IUPAC Name | N-ethyl-1,2,4-triazin-3-amine |
InChI | InChI=1S/C5H8N4/c1-2-6-5... |
InChI Key | CSQXKQNJSJEGCB-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=NC=CN=N1 |
This compound features a triazine ring where nitrogen atoms contribute to its reactivity and stability.
N-ethyl-1,2,4-triazin-3-amine undergoes various chemical reactions:
Common reagents used include bases like sodium carbonate and solvents such as dioxane or water. Reaction conditions often involve mild temperatures to avoid decomposition of sensitive intermediates .
The mechanism of action for N-ethyl-1,2,4-triazin-3-amine primarily involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors .
N-ethyl-1,2,4-triazin-3-amine is typically a solid at room temperature with varying color depending on purity.
Its chemical properties include:
N-ethyl-1,2,4-triazin-3-amine has diverse applications in scientific research:
This compound's versatility makes it a valuable subject of study across multiple scientific disciplines.
The 1,2,4-triazine heterocycle represents a privileged scaffold in contemporary drug discovery, characterized by a six-membered ring containing three nitrogen atoms in unsymmetrical positions. This distinctive arrangement confers unique electronic properties and versatile binding capabilities, enabling interactions with diverse biological targets. The scaffold's synthetic flexibility allows for strategic modifications at multiple positions—notably the N3 amine—facilitating fine-tuning of pharmacokinetic and pharmacodynamic profiles. N-Ethyl-1,2,4-triazin-3-amine exemplifies this strategic approach, where the ethylamino group at the 3-position enhances lipophilicity and modulates electronic characteristics, thereby influencing target affinity and metabolic stability. Beyond this specific derivative, 1,2,4-triazines demonstrate remarkable pharmacological diversity, underpinning therapies targeting conditions from epilepsy to solid tumors, and their continued exploration reflects their enduring significance in addressing unmet medical needs [1] [3] [9].
The journey of 1,2,4-triazines from synthetic curiosities to clinically validated pharmacophores spans over six decades. Early research focused on their fundamental chemistry and exploration as nucleotide analogs, driven by the hypothesis that their electron-deficient nature could interfere with purine metabolism. This foundational work paved the way for the first generation of bioactive triazines. Lamotrigine, a 3,5-diamino-1,2,4-triazine derivative discovered in the 1970s and approved in 1990, emerged as a landmark achievement. It functions as a voltage-gated sodium channel blocker and remains a first-line treatment for epilepsy and bipolar disorder, demonstrating the scaffold's potential for central nervous system activity [3] [9].
The 1990s witnessed the emergence of Tirapazamine (TPZ), a 1,2,4-benzotriazine 1,4-dioxide (a fused triazine derivative). TPZ exploits tumor hypoxia, undergoing enzymatic reduction under low oxygen conditions to generate cytotoxic radicals that damage DNA. While its clinical development faced challenges related to dosing schedules and patient selection, TPZ validated the concept of hypoxia-targeted therapy and spurred intensive research into bioreductive triazine prodrugs. Numerous analogs like SN30000 and XQ2 (featuring an ethoxymethyl group at position 3) were developed, aiming for improved hypoxic selectivity and potency over TPZ [1].
The 21st century has seen a significant expansion in the therapeutic applications of 1,2,4-triazines, driven by advances in synthetic chemistry, structural biology, and target identification. Preladenant, a triazine-based adenosine A2A receptor antagonist, progressed to Phase III trials for Parkinson's disease, highlighting the scaffold's utility in GPCR modulation [5] [6]. Concurrently, structure-based drug design (SBDD) enabled the optimization of triazine cores for specific targets. For instance, Danuglipron (PF-06882961), a dihydropyridine-fused 1,2,4-triazine derivative, represents a breakthrough as a potent, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), showing significant efficacy in type 2 diabetes and obesity [10]. Similarly, sophisticated SBDD led to potent GPR84 antagonists like compound 42 featuring a bis(4-methoxyphenyl)-1,2,4-triazine core, developed for inflammatory diseases [8]. The exploration of N-ethyl-1,2,4-triazin-3-amine derivatives continues this trajectory, focusing on optimizing physicochemical properties and target engagement for next-generation therapeutics across oncology, metabolic diseases, and inflammation.
Table 1: Key Milestones in 1,2,4-Triazine-Based Drug Development
Compound/Class | Therapeutic Area | Key Significance | Development Phase/Status |
---|---|---|---|
Lamotrigine | Neurology (Epilepsy, BPD) | First major 1,2,4-triazine drug; Na+ channel blocker | Marketed (Approved 1990) |
Tirapazamine (TPZ) | Oncology (Solid Tumors) | Validated hypoxia-targeted therapy (bioreductive prodrug) | Phase III (Limited success) |
SN30000 / XQ2 | Oncology (Solid Tumors) | Improved TPZ analogs; better hypoxic cytotoxicity ratio | Preclinical/Phase I |
Preladenant | Neurology (Parkinson's) | Potent & selective A2A receptor antagonist | Phase III (Discontinued) |
Danuglipron (PF-06882961) | Metabolic (T2DM, Obesity) | First potent oral small-molecule GLP-1R agonist; clinical efficacy demonstrated | Phase III |
GPR84 Antagonist (e.g., 42) | Inflammation | High-affinity competitive antagonist; suitable for chronic inflammatory conditions | Preclinical Optimization |
N-Ethyl-1,2,4-triazin-3-amine derivatives | Diverse (Oncology, Inflammation, Metabolic) | Focus on optimizing N3-substituent (ethyl) for bioavailability & target affinity | Early Discovery / Lead Optimization |
The amino group at the 3-position (N3) of the 1,2,4-triazine ring serves as a critical handle for modulating the physicochemical and biological properties of derivatives. Systematic structure-activity relationship (SAR) studies across diverse pharmacological classes have revealed that the nature of the substituent on this nitrogen profoundly influences lipophilicity, electronic distribution, hydrogen-bonding capacity, conformational flexibility, and ultimately, target binding affinity and pharmacokinetics. Small alkyl substitutions, particularly the ethyl group (-CH₂CH₃), have emerged as a strategically advantageous modification, offering a favorable balance between these parameters.
The introduction of an ethyl group significantly enhances lipophilicity (increasing clogP by approximately 0.5-1.0 units compared to the unsubstituted amine or methyl analog) without incurring the steric bulk or metabolic vulnerabilities associated with larger alkyl chains (e.g., propyl, butyl) or aromatic rings (e.g., phenyl, benzyl). This moderate increase in lipophilicity generally improves passive membrane permeability, a crucial factor for oral bioavailability and tissue distribution, particularly for targets within the central nervous system or requiring intracellular access [8] [10]. For instance, in the optimization of GPR84 antagonists based on the 5,6-bis(aryl)-1,2,4-triazine scaffold, replacing a hydrogen-bond donor (like the primary amine) or a polar group with an ethylamino moiety at N3 consistently improved cellular potency and metabolic stability in liver microsomes. This was attributed to reduced polarity and shielding of the metabolically vulnerable amine nitrogen [8].
Furthermore, the ethyl group provides a subtle electronic contribution through its inductive effect (+I). While less pronounced than electron-withdrawing groups, the alkyl substitution reduces the electron density on the adjacent triazine nitrogen and the exocyclic amine, subtly altering the hydrogen-bonding characteristics. This can be crucial for optimizing interactions within the binding pocket. In the context of adenosine A₂A receptor antagonists, derivatives featuring an ethylamino group at the triazine 3-position demonstrated superior binding affinity and kinetic residence time compared to their methylamino counterparts. Molecular docking and X-ray crystallography studies revealed that the ethyl group optimally fills a small hydrophobic subpocket near transmembrane helix 5, forming favorable van der Waals contacts, while the ethyl-substituted amine maintains a critical hydrogen bond with a backbone carbonyl (e.g., Leu100³.³²) [5] [6]. The slightly enhanced lipophilicity also contributes to burying the compound more deeply within the orthosteric binding site.
Beyond affinity, N3-ethyl substitution demonstrably impacts metabolic stability. Primary amines are susceptible to oxidative deamination and conjugation, while larger alkyl groups may introduce sites for cytochrome P450-mediated oxidation (e.g., ω- or ω-1 hydroxylation). The ethyl group strikes a balance: it protects the amine nitrogen from rapid metabolism associated with primary amines, and its small size minimizes the likelihood of oxidative attack compared to longer alkyl chains. This translates to improved plasma half-life and exposure in vivo. This principle was effectively leveraged in the discovery of novel dihydrotriazine-based GLP-1R agonists designed to overcome limitations of Danuglipron. Replacing the piperidine ring (a potential hERG inhibitor) with an N-ethyl-1,2,4-dihydropyrimidine core not only mitigated the hERG risk but also maintained potent agonist activity. The N-ethyl group contributed to optimal metabolic stability, resulting in compounds like 42 exhibiting a significantly longer duration of action in reducing glucose excursion and inhibiting food intake in rodent models compared to earlier leads [10]. The ethyl group thus serves as a versatile tool for medicinal chemists, enabling fine-tuning of 1,2,4-triazine derivatives towards drug-like properties.
Table 2: Impact of N3-Substituents on Key Properties of 1,2,4-Triazine Derivatives
N3-Substituent (R) | Relative Lipophilicity (clogP Δ) | Key Effects on Properties | Common Pharmacological Advantages |
---|---|---|---|
-H (Amine) | Baseline (Lowest) | High polarity; good H-bond donor capacity; susceptible to metabolism (oxidation, conjugation) | Solubility; target engagement requiring HBD |
-CH₃ (Methylamino) | +~0.3-0.5 | Moderate ↑ lipophilicity; shields N somewhat; still compact | Improved permeability vs. -H; retained target interactions |
-CH₂CH₃ (Ethylamino) | +~0.8-1.2 | Optimal balance: Good ↑ lipophilicity & permeability; shields N effectively; minimal steric clash; low oxidation risk | Enhanced membrane penetration; metabolic stability; good fit in hydrophobic pockets |
-CH₂CH₂CH₃ (Propylamino) | +~1.3-1.7 | Further ↑ lipophilicity; increased metabolic oxidation risk (ω-1); potential steric issues | Potency in very lipophilic targets; sometimes improved selectivity |
-Ph / -Bn (Arylalkyl) | +~2.0+ (High) | Significant ↑ lipophilicity & bulk; introduces new metabolic sites (aromatic oxidation); π-stacking potential | Potency if large hydrophobic pocket exists; potential for π-interactions |
-COCH₃ (Acetamido) | Variable (Often ↑) | Removes HBD; introduces HBA; can be hydrolytically unstable; alters electronic properties | Modulation of solubility/permeability; altered H-bonding pattern |
While sharing the molecular formula C₃H₃N₃, the three triazine isomers—1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine)—possess markedly different chemical properties and biological profiles, leading to distinct niches in drug discovery. This divergence stems primarily from the arrangement of nitrogen atoms within the ring, which dictates electronic distribution, stability, reactivity, and hydrogen-bonding patterns.
1,3,5-Triazine (s-triazine) is the most symmetrical and stable isomer. Its electron-deficient character arises equally from all three nitrogen atoms, resulting in a planar, highly symmetric structure. This symmetry facilitates robust π-π stacking interactions but generally provides fewer distinct vectors for differential substitution compared to the asymmetric isomers. s-Triazines are widely exploited in materials science and as herbicides (e.g., atrazine, simazine). In medicinal chemistry, they frequently serve as core scaffolds presenting substituents in a symmetrical or near-symmetrical fashion, often mimicking purines or acting as kinase hinge-binding motifs. Examples include the anticancer drug Diaziquone (AZQ) and various dihydrofolate reductase (DHFR) inhibitors. Their inherent stability is advantageous but can limit their utility in bioreductive prodrug strategies [3] [9].
1,2,3-Triazine is the least stable monocyclic isomer under physiological conditions. Its high reactivity, particularly its susceptibility to nucleophilic attack and ring-opening reactions, has hampered its widespread application in drug discovery. While some bioactive examples exist (often requiring specific substitution patterns to stabilize the ring), this isomer remains relatively underexplored compared to its counterparts due to synthetic challenges and inherent instability [3].
1,2,4-Triazine occupies a unique middle ground, offering an optimal balance of stability, synthetic tractability, and tunable electronic properties for medicinal chemistry applications. Its key advantages stem from its asymmetry and pronounced electron deficiency:
Consequently, 1,2,4-triazine, particularly derivatives like N-ethyl-1,2,4-triazin-3-amine, has become the predominant triazine isomer in advanced drug discovery efforts, especially where precise modulation of electronic properties, bioreductive potential, or exploitation of asymmetry for target binding is required. Its unique combination of properties underpins its presence in clinical candidates across diverse therapeutic areas.
Table 3: Comparative Properties and Applications of Triazine Isomers in Drug Discovery
Property | 1,2,3-Triazine | 1,2,4-Triazine | 1,3,5-Triazine (s-Triazine) |
---|---|---|---|
Nitrogen Atom Positions | 1,2,3 | 1,2,4 | 1,3,5 |
Symmetry | Low | Asymmetric | High (C₃ₕ) |
Stability | Low (Reactive) | Moderate | High |
Electron Deficiency | High | Pronounced & Directional (esp. pos 3) | Uniform |
Key Reactivity | Nucleophilic attack, Ring opening | Nucleophilic Substitution (C3, C5), iEDDA, Reduction | Nucleophilic Substitution (Arduengo-type) |
Synthetic Tractability | Challenging | Good | Excellent |
Common Medicinal Roles | Limited (Niche applications) | Diverse: GPCR modulators, Kinase inh., Bioreductive prodrugs, Antimetabolites, Enzyme inh. (e.g., CYP51, NAE)** | Symmetrical scaffolds: Kinase inh., DHFR inh., Antimicrobials, Herbicides |
Exemplary Drug/Derivative | Very limited (Research compounds) | Lamotrigine, Tirapazamine, Danuglipron, Preladenant, N-Ethyl-1,2,4-triazin-3-amine derivatives | Diaziquone (AZQ), Trimethoprim analogs, Atrazine (herbicide) |
Advantage for N-Ethyl Derivatization | Low stability limits utility | Optimal: Asymmetry allows focused N-substitution impact; ethyl balances lipophilicity & stability | Symmetry dilutes impact; often requires multi-substitution |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3